molecular formula C10H21ClO B8633754 2-(2-Ethylhexyloxy)ethylchloride

2-(2-Ethylhexyloxy)ethylchloride

Cat. No.: B8633754
M. Wt: 192.72 g/mol
InChI Key: NPLCQPLXTGKYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylhexyloxy)ethylchloride is an organochloride compound characterized by a branched ether chain (2-ethylhexyloxy group) and a reactive chloride group. This structure confers both lipophilic and electrophilic properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in polymer and surfactant production.

Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

3-(2-chloroethoxymethyl)heptane

InChI

InChI=1S/C10H21ClO/c1-3-5-6-10(4-2)9-12-8-7-11/h10H,3-9H2,1-2H3

InChI Key

NPLCQPLXTGKYAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-ethylhexyloxy)ethylchloride with structurally or functionally related organochlorides:

Compound Name Molecular Formula CAS No. Key Functional Groups Applications Hazards (GHS Classification)
This compound C₁₀H₂₁ClO₂ Not listed Ether, chloride Polymer synthesis, surfactants Likely flammable, skin/eye irritant¹
2-Methoxyethoxymethyl chloride C₄H₉ClO₂ 3970-21-6 Ether, chloride Protecting group in organic synthesis Skin corrosion, acute toxicity
2-(Dipropylamino)ethylchloride C₈H₁₈ClN Not listed Amine, chloride Pharmaceutical intermediates Corrosive, respiratory sensitizer
2-(Diethylamino)ethylchloride hydrochloride C₆H₁₅Cl₂N 14426-20-1 Amine, chloride, hydrochloride Anesthetic precursors, ion exchangers Acute oral toxicity, corrosive

¹ Inferred from analogous alkyl chlorides (e.g., 2-methoxyethoxymethyl chloride ).

Reactivity and Stability

  • Electrophilic Reactivity : The chloride group in this compound facilitates nucleophilic substitution reactions, similar to 2-methoxyethoxymethyl chloride, which is used to introduce methoxyethoxymethyl protecting groups in peptide synthesis .
  • Thermal Stability : Branched ether chains (e.g., 2-ethylhexyloxy) enhance thermal stability compared to linear analogues like 2-chloroethyl ethers, as seen in benzodithiophene copolymers for solar cells .

Hazard Profiles

  • Toxicity: While specific data on this compound are absent, related compounds like 2-(diethylamino)ethylchloride hydrochloride exhibit acute oral toxicity (LD₅₀: 250 mg/kg in rats) and require stringent exposure controls .
  • Handling : Engineering controls (e.g., fume hoods) and PPE (nitrile gloves, EN 166-compliant goggles) are recommended, aligning with protocols for 2-methoxyethoxymethyl chloride .

Key Research Findings

  • Synthetic Utility: Ethylhexyloxy groups improve solubility in nonpolar solvents, critical for solution-processed organic electronics .
  • Safety Gaps : Ethanesulfonyl chloride analogues lack chronic toxicity data, underscoring the need for long-term studies on this compound .

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